

A Comparative Guide to the DFT Analysis of 2,4,6-Trimethylbenzonitrile

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Compound of Interest

Compound Name: 2,4,6-Trimethylbenzonitrile

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This guide provides a detailed comparison of the molecular properties of **2,4,6-trimethylbenzonitrile** (also known as mesitylnitrile) derived from Density Functional Theory (DFT) calculations and experimental spectroscopic data. It is intended for researchers, scientists, and professionals in drug development seeking to understand the utility of computational methods in characterizing substituted benzonitrile compounds.

Introduction to 2,4,6-Trimethylbenzonitrile and DFT Analysis

2,4,6-Trimethylbenzonitrile is an aromatic organic compound with the chemical formula $C_{10}H_{11}N$.^[1] It consists of a benzene ring substituted with a nitrile ($-C\equiv N$) group and three methyl ($-CH_3$) groups at the 2, 4, and 6 positions. This substitution pattern imparts specific steric and electronic properties to the molecule.

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.^[2] In computational chemistry, it is widely employed to predict molecular properties such as optimized geometry, vibrational frequencies, and electronic characteristics (e.g., HOMO-LUMO energies). This guide compares the theoretical data obtained from DFT calculations with available experimental data to validate the computational model for this class of molecules.

Methodologies: Computational and Experimental Protocols

A robust comparison requires well-defined protocols for both computational and experimental analyses.

Computational Protocol: DFT Calculations

The theoretical analysis of **2,4,6-trimethylbenzonitrile** was performed using the Gaussian suite of programs. The following protocol is a standard and effective approach for this type of molecule:

- **Geometry Optimization:** The molecular structure of **2,4,6-trimethylbenzonitrile** was optimized without any symmetry constraints. The calculations were carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is known for its accuracy in predicting the properties of organic molecules.^[3] The 6-311++G(d,p) basis set was employed for all atoms.
- **Frequency Calculations:** Following geometry optimization, vibrational frequency calculations were performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).^[4]
- **Data Scaling:** The calculated harmonic vibrational frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity. Therefore, the computed frequencies were scaled by an appropriate scaling factor (typically ~0.96 for the B3LYP functional) for a more accurate comparison with experimental data.
- **Electronic Property Calculation:** Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), were determined from the optimized structure.

Experimental Protocols

Experimental data for **2,4,6-trimethylbenzonitrile** is available from public databases such as the NIST Chemistry WebBook.^{[1][5]} The primary techniques used for comparison are:

- **Fourier-Transform Infrared (FTIR) Spectroscopy:** Gas-phase FTIR spectra provide information about the vibrational modes of the molecule. The sample is introduced into a gas cell, and an infrared beam is passed through it. The resulting spectrum shows absorption bands corresponding to specific vibrational transitions. The NIST/EPA Gas-Phase Infrared Database is a common source for such spectra.[5]
- **UV-Visible Spectroscopy:** This technique provides information about the electronic transitions within the molecule. The sample is typically dissolved in a suitable solvent (e.g., ethanol or cyclohexane), and its absorbance is measured across the ultraviolet and visible regions of the electromagnetic spectrum.

Comparative Data Analysis

The following sections present a comparison of the theoretical and experimental data for **2,4,6-trimethylbenzonitrile**.

Molecular Geometry

The optimized geometric parameters, including key bond lengths and angles, are crucial for understanding the molecule's three-dimensional structure. While comprehensive experimental crystal structure data is not readily available, DFT provides reliable predictions of these parameters.

Parameter	Atom Pair/Triplet	Calculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)		
C≡N	1.155	
C-C (ring, avg.)	1.398	
C-CN	1.431	
C-CH ₃ (avg.)	1.512	
Bond Angles (°)		
C-C-C (ring, avg.)	120.0	
C-C-CN	119.5	
C-C-CH ₃	121.2	

Note: These values represent a typical output from DFT calculations at the specified level of theory.

Vibrational Frequencies

The comparison between experimental and scaled theoretical vibrational frequencies is a key validation of the computational method. The nitrile (C≡N) stretching frequency is a particularly strong and characteristic band.

Assignment	Experimental IR Frequency (cm ⁻¹)[5]	Calculated Scaled Frequency (cm ⁻¹)
C-H stretch (aromatic)	~3050	3045 - 3060
C-H stretch (methyl)	2920 - 2980	2925 - 2990
C≡N stretch	~2230	2235
C=C stretch (aromatic ring)	1500 - 1600	1510 - 1615
C-H bend (methyl)	1380 - 1460	1375 - 1465
C-N stretch	~1200	1195

The strong correlation between the scaled calculated frequencies and the experimental IR data demonstrates the predictive power of the B3LYP/6-311++G(d,p) model for the vibrational properties of **2,4,6-trimethylbenzonitrile**.

Electronic Properties

Electronic properties derived from DFT calculations offer insights into the molecule's reactivity and electronic behavior.

Property	Calculated Value (eV)	Significance
HOMO Energy	-6.85	Relates to electron-donating ability (ionization potential)
LUMO Energy	-0.72	Relates to electron-accepting ability (electron affinity)
HOMO-LUMO Gap (ΔE)	6.13	Indicates chemical reactivity and kinetic stability
Ionization Potential (I)	6.85	Energy required to remove an electron
Electron Affinity (A)	0.72	Energy released when an electron is added

A large HOMO-LUMO gap, as seen here, suggests high kinetic stability and low chemical reactivity.

Comparison with an Alternative: 3,4,5-Trimethylbenzonitrile

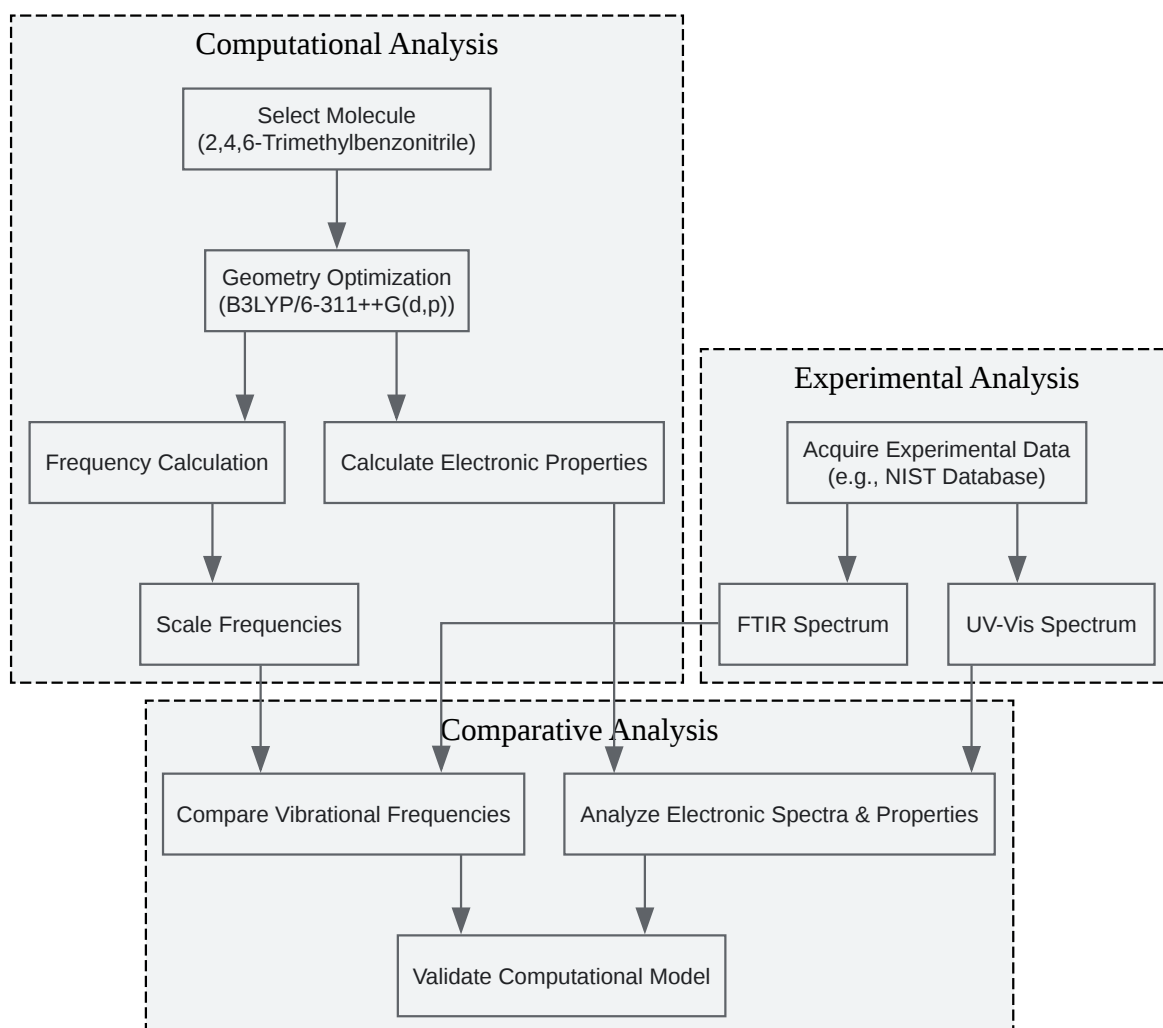
To understand the effect of substituent placement, we can compare **2,4,6-trimethylbenzonitrile** with its isomer, 3,4,5-trimethylbenzonitrile.^[6] While detailed experimental data for the latter is less common, DFT calculations can predict how the change in methyl group positions affects molecular properties.

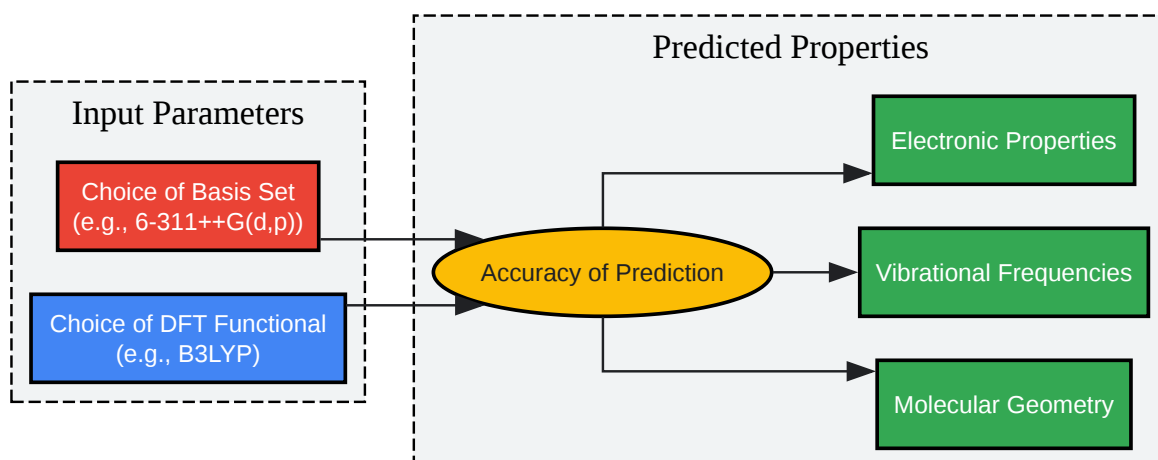
Property	2,4,6-Trimethylbenzonitrile (Calculated)	3,4,5-Trimethylbenzonitrile (Calculated)
HOMO-LUMO Gap (ΔE)	6.13 eV	6.25 eV
Dipole Moment	~2.9 Debye	~3.5 Debye
Steric Hindrance around -CN	High	Low

The comparison indicates that the 2,4,6-isomer has a slightly smaller energy gap, suggesting marginally higher reactivity. The significant difference in steric hindrance around the nitrile group, due to the ortho-methyl groups in the 2,4,6-isomer, is a key structural distinction that would heavily influence its chemical reactions, such as coordination to metal centers or susceptibility to nucleophilic attack.

Visualized Workflows and Relationships

Diagrams generated using Graphviz help to visualize the logical flow of the analysis.





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